(S)-Patulin Methyl Ether chemical structure and properties
(S)-Patulin Methyl Ether chemical structure and properties
An In-Depth Technical Guide to (S)-Patulin Methyl Ether: Structure, Properties, and Scientific Applications
Introduction
(S)-Patulin Methyl Ether, a derivative of the well-known mycotoxin patulin, serves as a critical tool for researchers in toxicology, synthetic chemistry, and drug development. Unlike its parent compound, which is notorious for its toxicity and presence as a contaminant in fruit products, (S)-Patulin Methyl Ether offers a chemically stabilized platform for investigation.[1][2] The strategic methylation of the reactive hemiacetal hydroxyl group transforms patulin into a more stable ether, effectively "protecting" it. This modification significantly alters its biological reactivity, making it an invaluable intermediate for chemical synthesis and a key reference compound for elucidating the precise toxicological mechanisms of patulin.[1]
This guide provides a comprehensive overview of (S)-Patulin Methyl Ether, moving from its fundamental physicochemical properties to its synthesis and its comparative role in understanding mycotoxin bioactivity. The insights presented herein are intended for professionals who require a deep technical understanding of this compound for advanced research applications.
Physicochemical and Structural Characterization
(S)-Patulin Methyl Ether, systematically named (4S)-4-methoxy-4,6-dihydrofuro[3,2-c]pyran-2-one, is a heterocyclic compound featuring a fused furo[3,2-c]pyran ring system.[3] The defining feature is the methoxy group at the C4 position, which exists as the (S)-stereoisomer. This ether linkage replaces the hemiacetal group found in patulin, a modification that is central to its distinct chemical behavior. The compound typically appears as a yellow to orange or dark brown solid.[2][4]
Table 1: Core Physicochemical Properties of (S)-Patulin Methyl Ether
| Property | Value | Source(s) |
| IUPAC Name | (4S)-4-methoxy-4,6-dihydrofuro[3,2-c]pyran-2-one | PubChem[3] |
| Synonyms | (S)-O-Methyl Patulin, Aspergilsmin C | PubChem[3] |
| CAS Number | 123251-09-2 | Biosynth, PubChem[3][5] |
| Molecular Formula | C₈H₈O₄ | PubChem[3] |
| Molecular Weight | 168.15 g/mol | PubChem, Biosynth[3][5] |
| Melting Point | 70 - 73 °C | ChemicalBook, ResearchGate[4][6] |
| Boiling Point | 414.4 °C (Predicted) | ChemicalBook[4] |
| Solubility | Soluble in ethanol; slightly soluble in DMSO and Methanol. | Biosynth, ChemicalBook[4][5] |
| Canonical SMILES | CO[C@@H]1C2=CC(=O)OC2=CCO1 | PubChem[3] |
| InChI Key | VPGCSEQPAOOVGQ-QMMMGPOBSA-N | PubChem[3] |
| Storage | 2°C - 8°C, under inert gas (e.g., Nitrogen) | Biosynth[5] |
Synthesis and Purification Workflow
The synthesis of (S)-Patulin Methyl Ether is often approached from chiral precursors to ensure stereochemical control. One established route begins with L-(+)-arabinose.[7] The rationale for synthesizing the methyl ether is primarily to mask the reactivity of the hemiacetal group in patulin. This protection strategy is crucial for preventing unwanted side reactions when performing chemical modifications on other parts of the molecule, such as when developing haptens for immunoassays.[7]
Experimental Protocol: Purification of (S)-Patulin Methyl Ether
This protocol outlines a representative final step involving the purification of the crude product via flash column chromatography, a standard and self-validating method for obtaining high-purity compounds.
Objective: To purify crude (S)-Patulin Methyl Ether from reaction byproducts.
Materials:
-
Crude (S)-Patulin Methyl Ether solid
-
Silica gel (Merck Kieselgel 60, 230-400 mesh)
-
Solvents: Ethyl acetate (EtOAc) and Hexane (HPLC grade)
-
Thin-Layer Chromatography (TLC) plates (Silica gel 60 F254)
-
Standard laboratory glassware for chromatography
Methodology:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane. Carefully pour the slurry into a glass chromatography column, ensuring no air bubbles are trapped. Allow the silica to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude (S)-Patulin Methyl Ether in a minimal amount of dichloromethane or the mobile phase. Alternatively, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin elution with a mobile phase of 2:8 Ethyl Acetate-Hexane.[6] The polarity can be gradually increased if necessary, but this ratio is reported to be effective.
-
Fraction Collection: Collect eluting fractions in test tubes. Monitor the separation process by spotting fractions onto a TLC plate and visualizing under UV light (254 nm). (S)-Patulin Methyl Ether should appear as a distinct spot.
-
Purity Analysis: Combine the fractions that contain the pure product, as determined by TLC.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified (S)-Patulin Methyl Ether as a white solid.[6]
-
Validation: Confirm the purity and identity of the final product using analytical techniques such as NMR and Mass Spectrometry. An expected yield for this purification step is approximately 85%.[6] Measure the melting point (expected: 70-73 °C) as a final confirmation of purity.[6]
Diagram: Synthesis & Purification Workflow
Caption: Workflow for the synthesis, purification, and analysis of (S)-Patulin Methyl Ether.
Biological Activity: A Tale of a Blocked Mechanism
The toxicity of the parent compound, patulin, is intrinsically linked to its chemical structure. Patulin exerts its effects primarily through its high affinity for nucleophilic sulfhydryl (-SH) groups found in amino acids like cysteine and in vital enzymes.[8][9][10] This reactivity leads to the formation of covalent adducts, which inhibits enzyme function and disrupts cellular processes.
One of the key mechanisms of patulin-induced intestinal injury is the disruption of the epithelial barrier function.[11] This is proposed to occur through the inactivation of protein tyrosine phosphatases (PTPs), enzymes critical for maintaining the integrity of tight junctions between cells.[11] The active site of these enzymes contains an essential cysteine residue, which is a prime target for patulin's electrophilic attack.[11]
The methylation of the hemiacetal to form (S)-Patulin Methyl Ether fundamentally alters this reactivity. The resulting ether bond is significantly more stable and less electrophilic than the hemiacetal group. Consequently, (S)-Patulin Methyl Ether is expected to have a dramatically reduced affinity for sulfhydryl groups. This chemical rationale explains why it is referred to as a "protected patulin" and serves as a perfect negative control in toxicological studies.[1] By comparing the cellular effects of patulin and (S)-Patulin Methyl Ether, researchers can definitively attribute specific toxic outcomes to the reactivity of the hemiacetal moiety.
Diagram: Proposed Mechanism of Patulin Toxicity and the Protective Role of Methylation
Caption: Patulin's toxicity via sulfhydryl group attack vs. the inert nature of the methyl ether.
Applications in Research and Development
The unique properties of (S)-Patulin Methyl Ether position it as a specialized tool for several scientific applications:
-
Chemical Intermediate: It serves as a versatile building block and scaffold in organic synthesis.[5][12] The protected hemiacetal allows for selective reactions at other positions on the molecule, enabling the creation of novel derivatives for screening and development.
-
Toxicological Research: As detailed above, it is an ideal negative control for studying the mechanism of patulin toxicity. Its use helps to isolate and confirm that the reactivity of the C4 hemiacetal is the primary driver of patulin's adverse biological effects.
-
Immunodiagnostics Development: (S)-Patulin Methyl Ether is a key starting material for the synthesis of haptens.[7] By derivatizing the molecule and conjugating it to carrier proteins, researchers can generate antibodies for the development of sensitive and specific immunoassays for patulin detection in food products.
Conclusion
(S)-Patulin Methyl Ether is more than just a derivative of a mycotoxin; it is a precision instrument for scientific inquiry. Its defining feature—the stable methyl ether that replaces the reactive hemiacetal of patulin—provides a platform to deconstruct the mechanisms of toxicity, synthesize novel compounds, and develop advanced analytical tools. For researchers in the fields of chemistry, toxicology, and food science, a thorough understanding of the properties and applications of (S)-Patulin Methyl Ether is essential for advancing our knowledge of mycotoxins and developing strategies to mitigate their impact.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14356658, (S)-Patulin Methyl Ether. PubChem. Available at: [Link]
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ResearchGate (n.d.). New Total Synthesis of Patulin. ResearchGate. Available at: [Link]
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Mahfoud, R., et al. (2002). The mycotoxin patulin alters the barrier function of the intestinal epithelium: mechanism of action of the toxin and protective effects of glutathione. Toxicology and Applied Pharmacology. Available at: [Link]
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Wikipedia (n.d.). Patulin. Wikipedia. Available at: [Link]
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Puel, O., et al. (2010). Biosynthesis and Toxicological Effects of Patulin. Toxins (Basel). Available at: [Link]
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ResearchGate (n.d.). New-Total-Synthesis-of-Patulin.pdf. ResearchGate. Available at: [Link]
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Adachi, Y., et al. (2005). Mechanisms of patulin toxicity under conditions that inhibit yeast growth. Journal of Agricultural and Food Chemistry. Available at: [Link]
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Puntscher, H., et al. (2017). Mitigation of Patulin in Fresh and Processed Foods and Beverages. Comprehensive Reviews in Food Science and Food Safety. Available at: [Link]
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Puel, O., et al. (2010). Biosynthesis and Toxicological Effects of Patulin. Toxins (Basel). Available at: [Link]
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